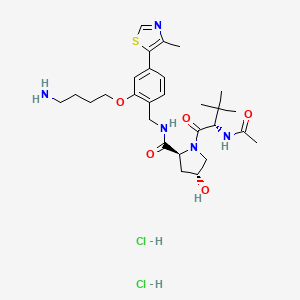

(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride) is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning it has two different enantiomers, which are two molecules that are mirror images of each other. The compound has been studied for its potential therapeutic effects, particularly for its ability to modulate the activity of various receptors in the body.

Applications De Recherche Scientifique

Plastic Components and Receptor Activation

A study by Krüger et al. (2008) investigated the effects of various phenols and plasticizers on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR), highlighting the impact of these compounds on human health through receptor activation. This research underscores the significance of understanding chemical interactions with biological receptors, which could be related to the study of specific compounds like "(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride)" in a toxicological context (Krüger, Long, & Bonefeld‐Jørgensen, 2008).

Organic Solar Cells and Hole Transport Layers

Research by Qiu et al. (2014) on ammonium heptamolybdate films as efficient hole transport layers in organic solar cells illustrates the potential of certain chemical compounds in improving renewable energy technologies. This study may provide a framework for exploring how the electronic properties of "(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride)" could be harnessed in similar applications (Qiu et al., 2014).

Antioxidant Activity in Actinidia Fruit

Latocha et al. (2010) focused on the antioxidant activity and chemical differences in fruit of different Actinidia species, highlighting the health benefits of phenolic compounds. This research may provide insights into the antioxidant potential of "(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride)" and its implications for dietary supplements or pharmaceuticals (Latocha, Krupa, Wołosiak, Worobiej, & Wilczak, 2010).

Soil Organic Matter and Phenol Adsorption

Ololade et al. (2018) studied the in-situ modification of soil organic matter for the adsorption and desorption of phenol and its derivatives, relevant for environmental remediation efforts. This research could inform studies on the environmental behavior and cleanup applications of compounds similar to "(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride)" (Ololade et al., 2018).

Mécanisme D'action

Target of Action

The primary target of VH 032 phenol - linker 1, also known as (S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride), is the von Hippel-Lindau (VHL) protein . The VHL protein is a component of an E3 ubiquitin ligase complex that plays a crucial role in cellular processes such as protein degradation .

Mode of Action

VH 032 phenol - linker 1 interacts with its target, the VHL protein, by binding to it . This compound incorporates an E3 ligase ligand with a terminal hydroxyl, ready for conjugation to a target protein ligand . This interaction triggers the process of targeted protein degradation, a mechanism that selectively removes specific proteins from cells .

Biochemical Pathways

The interaction of VH 032 phenol - linker 1 with the VHL protein affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of intracellular proteins, maintaining protein homeostasis within the cell . The compound’s action on this pathway results in the selective degradation of specific target proteins .

Pharmacokinetics

The compound’s solubility in dmso and dmf suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of VH 032 phenol - linker 1’s action primarily involve the degradation of specific target proteins . By binding to the VHL protein and triggering targeted protein degradation, this compound can selectively modulate the levels of specific proteins within cells .

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N5O5S.2ClH/c1-17-24(39-16-31-17)19-8-9-20(23(12-19)38-11-7-6-10-29)14-30-26(36)22-13-21(35)15-33(22)27(37)25(28(3,4)5)32-18(2)34;;/h8-9,12,16,21-22,25,35H,6-7,10-11,13-15,29H2,1-5H3,(H,30,36)(H,32,34);2*1H/t21-,22+,25-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWASNPVOMODPJ-OTCWRJAQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)OCCCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43Cl2N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2725147.png)

![2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2725148.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1H-indole-3-carboxamide](/img/structure/B2725157.png)

![N-[2-(Oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2725159.png)

![2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2725163.png)

![4-(4-{[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine](/img/structure/B2725164.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2725167.png)

![{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B2725170.png)